

The Enzymatic Cleavage of Lycopene to Apo-12'lycopenal: A Technical Guide

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Compound of Interest		
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Abstract

Lycopene, a potent antioxidant carotenoid abundant in tomatoes and other red fruits, has garnered significant attention for its potential health benefits, including cancer prevention. The bioactivity of lycopene is not solely attributed to the parent molecule but also to its various metabolic derivatives. The enzymatic cleavage of lycopene by carotenoid cleavage dioxygenases (CCDs) yields a range of apocarotenoids, including **apo-12'-lycopenal**. This technical guide provides an in-depth overview of the enzymatic process responsible for the formation of **apo-12'-lycopenal** from lycopene, with a focus on the key enzyme, reaction mechanisms, experimental protocols, and the recently elucidated signaling pathway of this metabolite.

Introduction

The metabolism of lycopene is a critical area of research for understanding its physiological functions. The eccentric cleavage of the lycopene backbone is primarily catalyzed by the mitochondrial enzyme β-carotene oxygenase 2 (BCO2), a non-heme iron-dependent dioxygenase.[1] This enzymatic action results in the formation of a series of apo-lycopenals, which are aldehydes of varying chain lengths. Among these, **apo-12'-lycopenal** has been identified as a metabolite in rat liver and is also present in lycopene-containing foods and human plasma.[2][3] Recent studies have unveiled a specific biological activity for **apo-12'-lycopenal**, highlighting its potential role in metabolic regulation.[4]



The Core Enzyme: β-Carotene Oxygenase 2 (BCO2)

BCO2 is the principal enzyme responsible for the eccentric cleavage of a wide array of carotenoids, including lycopene.[1] It is a mitochondrial enzyme that catalyzes the oxidative cleavage of the 9',10' double bond of carotenoids. The substrate specificity of BCO2 is broad, and it has been shown to cleave various provitamin A and non-provitamin A carotenoids. While BCO1, another carotenoid cleavage dioxygenase, is responsible for the central cleavage of β -carotene to produce retinal, BCO2's role is more diverse, contributing to the generation of a variety of apocarotenoids.

The catalytic activity of BCO2 is dependent on a mononuclear non-heme iron center. The proposed mechanism involves the addition of molecular oxygen across a double bond in the carotenoid substrate, leading to the formation of an unstable dioxetane intermediate, which then cleaves to form two carbonyl products.

Quantitative Data: Enzyme Kinetics

Obtaining precise kinetic parameters for the enzymatic cleavage of lycopene by BCO2 to form specifically **apo-12'-lycopenal** is challenging and not extensively documented in publicly available literature. The activity of BCO2 with lycopene as a substrate appears to be complex, with some studies suggesting that the enzyme's efficiency is dependent on the isomeric form of lycopene (cis vs. all-trans). For instance, ferret BCO2 has been reported to have a higher affinity for cis-isomers of lycopene. Furthermore, purified recombinant chicken BCO2 was found to be inactive with all-trans-lycopene.

To provide a comparative context for BCO2 activity, the following table summarizes the kinetic parameters of human BCO1 for various carotenoid substrates. It is important to note that these values are for a different enzyme and different substrates, but they offer an insight into the range of catalytic efficiencies for carotenoid cleavage.



Substrate	Enzyme	Km (µM)	Vmax (nmol/mg/h)	kcat (min-1)	kcat/Km (M- 1min-1)
β-Carotene	Human BCO1	17.2	197.2	21.0	6098
α-Carotene	Human BCO1	22.1	118.8	12.7	2880
β- Cryptoxanthin	Human BCO1	19.9	134.4	14.3	3600
Lycopene	Human BCO1	25.0	102.0	10.9	2180

Data for human BCO1 is presented to illustrate typical kinetic parameters for carotenoid cleavage dioxygenases. Specific kinetic data for the cleavage of lycopene to **apo-12'-lycopenal** by BCO2 is not currently available in the literature.

Experimental Protocols Expression and Purification of Recombinant BCO2

This protocol is adapted from methodologies described for the expression and purification of recombinant carotenoid cleavage dioxygenases in E. coli.

4.1.1. Plasmid Transformation:

- Transform a suitable E. coli expression strain (e.g., BL21-Gold (DE3)) with a plasmid vector containing the cDNA for human or other mammalian BCO2, often with a polyhistidine tag for purification.
- Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.

4.1.2. Protein Expression:

• Inoculate a single colony into LB broth with the selective antibiotic and grow overnight at 37°C with shaking.



- The following day, inoculate a larger volume of LB broth with the overnight culture and grow at 30°C to an A600 of 0.5–0.7.
- Lower the temperature to 16°C and induce protein expression by adding isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.
- Continue to incubate at 16°C for 16-20 hours with shaking.

4.1.3. Cell Lysis and Protein Purification:

- Harvest the bacterial cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).
- Lyse the cells by sonication or using a French press.
- Clarify the lysate by centrifugation to remove cell debris.
- Apply the supernatant to a cobalt or nickel-charged affinity chromatography column (e.g., HisPur Cobalt Resin).
- Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM).
- Elute the His-tagged BCO2 protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
- Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.
- Pool the pure fractions and desalt into a final storage buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).

In Vitro Lycopene Cleavage Assay

This protocol provides a general framework for assessing the cleavage of lycopene by recombinant BCO2.



- Prepare a reaction mixture containing a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4), 150 mM NaCl, 0.5 mM TCEP, and a detergent such as 0.2% Triton X-100 to solubilize the lycopene.
- Add a known concentration of lycopene (e.g., 20 μM), typically dissolved in a small volume of an organic solvent like acetone or THF, to the reaction mixture.
- Initiate the reaction by adding a specific amount of purified recombinant BCO2 (e.g., 5-10 μg).
- Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
- Stop the reaction by adding a solvent for extraction, such as a mixture of hexane and acetone.
- Vortex the mixture vigorously and centrifuge to separate the phases.
- Collect the organic phase containing the unreacted lycopene and the apo-lycopenal products.
- Dry the organic extract under a stream of nitrogen.
- Resuspend the residue in a suitable solvent for HPLC or HPLC-MS/MS analysis.

HPLC-MS/MS Analysis of Apo-12'-lycopenal

This method is based on a published protocol for the separation and quantification of various apo-lycopenals.

4.3.1. Chromatographic Conditions:

- Column: A C30 reversed-phase column (e.g., YMC C30, 150 mm x 4.6 mm, 5 μm) is recommended for optimal separation of carotenoids and their metabolites.
- Mobile Phase A: 88:5:5:2 (v/v/v/v) Methanol/Water/Methyl tert-butyl ether/0.1% aqueous formic acid.
- Mobile Phase B: 78:20:2 (v/v/v) Methyl tert-butyl ether/Methanol/0.1% aqueous formic acid.



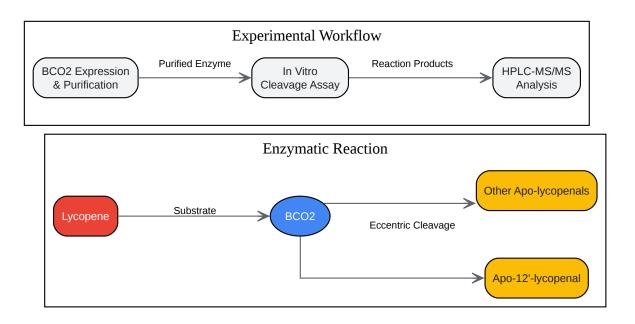
- Gradient: A linear gradient from mobile phase A to B is used to elute the compounds.
- Flow Rate: 1.3 mL/min.
- Column Temperature: 30°C.

4.3.2. Mass Spectrometry Conditions:

- Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative mode is effective for the detection of apo-lycopenals.
- Detection: Selected Reaction Monitoring (SRM) can be used for targeted quantification of **apo-12'-lycopenal**, using a specific precursor-to-product ion transition.

Signaling Pathway and Logical Relationships

The enzymatic cleavage of lycopene is the initial step in a metabolic pathway that can lead to biologically active molecules. The formation of **apo-12'-lycopenal** is a key event in this process.

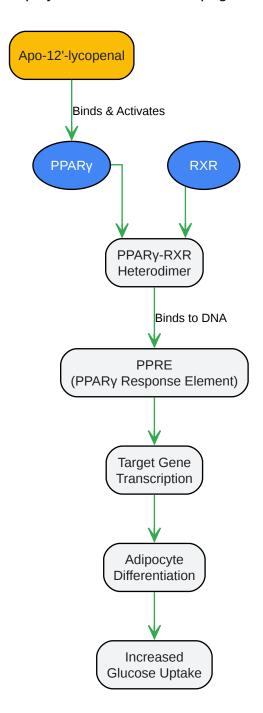


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Fig. 1: Workflow of Lycopene Cleavage and Analysis.

Recent research has identified a specific signaling pathway activated by **apo-12'-lycopenal**. It has been shown to be a selective agonist for Peroxisome Proliferator-Activated Receptor y (PPARy), a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism.



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Fig. 2: **Apo-12'-lycopenal** Activated PPARy Signaling.



The activation of PPARy by **apo-12'-lycopenal** leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to PPARy response elements (PPREs) in the promoter regions of target genes, initiating their transcription. This signaling cascade ultimately promotes adipocyte differentiation and enhances insulin-stimulated glucose uptake. This discovery positions **apo-12'-lycopenal** as a bioactive metabolite of lycopene with potential implications for metabolic health.

Conclusion

The enzymatic cleavage of lycopene by BCO2 to form **apo-12'-lycopenal** is a key metabolic step that generates a bioactive molecule with specific signaling properties. While further research is needed to fully elucidate the kinetic parameters of this reaction, the available protocols for enzyme production and product analysis provide a solid foundation for future investigations. The identification of the PPARy signaling pathway as a target of **apo-12'-lycopenal** opens new avenues for research into the health benefits of lycopene and its metabolites, particularly in the context of metabolic diseases. This technical guide provides a comprehensive resource for scientists and researchers aiming to explore this fascinating area of carotenoid biology and its potential applications in drug development.

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